REACTION_CXSMILES
|
Br[CH:2]([S:4]([O-:7])(=[O:6])=[O:5])[CH3:3].[Na+].[CH2:9]([CH2:11][NH2:12])[OH:10]>O.C(O)C>[OH:10][CH2:9][CH2:11][NH:12][CH2:3][CH2:2][S:4]([OH:7])(=[O:6])=[O:5] |f:0.1|
|
Name
|
sodium bromoethanesulphonate
|
Quantity
|
315 g
|
Type
|
reactant
|
Smiles
|
BrC(C)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Excess ethanolamine and water were then distilled off under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 250-270 ml of water
|
Type
|
ADDITION
|
Details
|
2.2 Liters of concentrated hydrochloric acid was added
|
Type
|
FILTRATION
|
Details
|
The precipitated sodium chloride was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated until a viscous oil
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
then added
|
Type
|
CUSTOM
|
Details
|
to precipitate the reaction product
|
Type
|
WAIT
|
Details
|
After the mixture has been left one night in a refrigerator, precipitation
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off with a filter pump
|
Reaction Time |
17.5 (± 2.5) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNCCS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 (± 5) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |